molecular formula C25H51BrO12 B3107698 mPEG12-Br CAS No. 1620461-89-3

mPEG12-Br

Cat. No. B3107698
CAS RN: 1620461-89-3
M. Wt: 623.6 g/mol
InChI Key: PRKRQHNXAMEUPI-UHFFFAOYSA-N
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Description

Synthesis Analysis

MPEG12-Br is a PEG-based PROTAC linker . It is not currently in stock and may be available by custom synthesis .


Molecular Structure Analysis

The molecular formula of this compound is C25H51BrO12 . The exact mass is 622.26 and the molecular weight is 623.580 .


Chemical Reactions Analysis

This compound is a PEG derivative containing a bromide group. The bromide (Br) is a very good leaving group for nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 623.57 . The exact physical and chemical properties such as density, boiling point, and melting point are not available .

Scientific Research Applications

1. Application in Digital Repositories for Scientific Publications

The Museu Paraense Emilio Goeldi (MPEG) uses technology to share scientific publications across various research areas including Botany, Zoology, Environment Sciences, and Social Sciences. This technology enables free access to scientific productions between teaching and research institutions, enhancing the dissemination of science (Medeiros, Paulo, & Sousa, 2013).

2. Enhanced Charge Injection Capacity for Electrical Stimulation of Neural Cells

The synthesis of amphiphilic reduced graphene oxide (rGO) covalently functionalized with methoxy poly(ethylene glycol) (mPEG) chains, demonstrated an enhancement in double-layer charging capacitance. This technology has potential applications in neural prostheses due to its ability to stimulate neural cells electrically, offering a safer and more efficacious solution (Zhang et al., 2014).

3. Polymer Stabilized Silver Nanoparticles Synthesis

Methoxypolyethylene glycol (MPEG) has been utilized in the preparation of polymer stabilized colloidal silver through an ultra-violet irradiation technique. MPEG acts both as a reducing agent and a stabilizer for silver particles, representing a novel approach in nanoparticle synthesis (Mallick, Witcomb, & Scurrell, 2004).

4. Inhibition of P-glycoprotein Mediated Efflux

Monomethoxy poly(ethylene glycol)-block-poly(D,L-lactic acid) (mPEG-PLA) has shown to inhibit P-glycoprotein (P-gp) in Caco-2 cells. This research is important for understanding the relationship between PLA chain length in mPEG-PLA and its impact on P-gp efflux, contributing to the development of mPEG-PLA in drug delivery (Li et al., 2014).

5. pH-Sensitive Hydrogel for Drug Delivery Systems

A new kind of pH-sensitive hydrogel based on PLA, MPEG, and itaconic acid was developed for drug delivery systems. This hydrogel exhibits great pH-responsiveness and is suitable for smart drug delivery applications (Wang et al., 2012).

6. Tissue Engineering Applications

Methoxypolyethylene glycol (mPEG) derivatives have been used in the production of three-dimensional porous scaffolds for tissue engineering. The functionalization of mPEG impacts the morphology and physical properties of these scaffolds, offering potential in various biomedical applications (Kumar, Pillay, & Choonara, 2021).

Mechanism of Action

Target of Action

mPEG12-Br, also known as m-PEG12-bromide, is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

The mode of action of this compound involves its role as a linker in PROTACs. PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The bromide (Br) group in this compound is a very good leaving group for nucleophilic substitution reactions . This property is crucial for the formation of the covalent bond between the PROTAC and the target protein.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ubiquitin-proteasome system. This system is responsible for protein degradation within cells . By acting as a linker in PROTACs, this compound enables the selective degradation of target proteins . This can have downstream effects on various cellular processes, depending on the specific target protein being degraded.

Pharmacokinetics

The hydrophilic polyethylene glycol (peg) spacer in this compound increases its solubility in aqueous media , which could potentially enhance its bioavailability

Result of Action

The result of the action of this compound is the selective degradation of target proteins within cells . This can lead to a variety of molecular and cellular effects, depending on the specific target protein. For example, if the target protein is a key player in a disease pathway, its degradation could potentially disrupt the pathway and alleviate the disease symptoms.

Action Environment

The action of this compound, like many other drugs, can be influenced by various environmental factors These could include factors such as pH, temperature, and the presence of other molecules that could interact with this compound.

properties

IUPAC Name

1-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-methoxyethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H51BrO12/c1-27-4-5-29-8-9-31-12-13-33-16-17-35-20-21-37-24-25-38-23-22-36-19-18-34-15-14-32-11-10-30-7-6-28-3-2-26/h2-25H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRKRQHNXAMEUPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H51BrO12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

623.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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